molecular formula C15H16O B141206 2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene CAS No. 139225-58-4

2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene

Cat. No.: B141206
CAS No.: 139225-58-4
M. Wt: 212.29 g/mol
InChI Key: IYGBYPRYLVLYLP-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene is an organic compound characterized by a benzene ring substituted with a 4-ethoxy-2-methyl-1-cyclobuten-1-yl group and an ethynyl group

Preparation Methods

The synthesis of 2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene typically involves several steps:

    Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using an appropriate ethylating agent.

Chemical Reactions Analysis

2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form an ethyl group.

Scientific Research Applications

2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It can be used as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene can be compared with other similar compounds such as:

    [(4-Methoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene: Similar structure but with a methoxy group instead of an ethoxy group.

    [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)propynyl]benzene: Similar structure but with a propynyl group instead of an ethynyl group.

    [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]toluene: Similar structure but with a toluene ring instead of a benzene ring.

Properties

CAS No.

139225-58-4

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-(4-ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene

InChI

InChI=1S/C15H16O/c1-3-16-15-11-12(2)14(15)10-9-13-7-5-4-6-8-13/h4-8,15H,3,11H2,1-2H3

InChI Key

IYGBYPRYLVLYLP-UHFFFAOYSA-N

SMILES

CCOC1CC(=C1C#CC2=CC=CC=C2)C

Canonical SMILES

CCOC1CC(=C1C#CC2=CC=CC=C2)C

Synonyms

Benzene, [(4-ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]- (9CI)

Origin of Product

United States

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